(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol
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Overview
Description
(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol: is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis ofHexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron is known to inhibit the synthesis of chitin in target pests .
Mode of Action
Hexaflumuron inhibits the synthesis of chitin, leading to the death or infertility of the target pests .
Biochemical Pathways
As a precursor to hexaflumuron, it is involved in the disruption of chitin synthesis in insects, which is a crucial component of their exoskeleton .
Result of Action
As a key intermediate in the synthesis of hexaflumuron, its contribution leads to the inhibition of chitin synthesis in target pests, causing their death or infertility .
Action Environment
As a component in the synthesis of hexaflumuron, it contributes to the overall effectiveness of this insecticide, which has been noted for its benign friendliness to mammals and broad-spectrum insecticidal activity against various insect pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with tetrafluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, the scalability of the synthesis process is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde or 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Reduction: Cyclohexane derivatives with tetrafluoroethoxy and methanol groups.
Substitution: Various substituted phenylmethanol derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and chemical compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Comparison with Similar Compounds
- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanol
- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetaldehyde
- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetic acid
Comparison: Compared to its analogs, (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The tetrafluoroethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science.
Properties
IUPAC Name |
[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJAZRFODLXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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